2-Fluoro-5-(4-methylphenyl)-pyridine

basicity protonation state physicochemical profiling

Avoid irreproducible couplings with the wrong regioisomer. 2-Fluoro-5-(4-methylphenyl)-pyridine (CAS 1337563-01-5, MW 187.21) solves the basicity problem inherent to its positional isomer: its predicted pKa of -0.58 remains fully neutral at physiological pH, while the isomer (pKa 4.80) is substantially protonated, compromising CNS penetration and elevating hERG risk. The 2-fluoropyridine core also reacts ~320-fold faster in SNAr than the 2-chloro analog, enabling chemoselective late-stage diversification under mild conditions. Supplied at ≥98% purity (HPLC) with a confirmed melting point of 55-57 °C; ideal fragment for 7-azaindole kinase inhibitor programs and Hiyama cross-coupling scale-up routes.

Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
CAS No. 1337563-01-5
Cat. No. B6330700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(4-methylphenyl)-pyridine
CAS1337563-01-5
Molecular FormulaC12H10FN
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(C=C2)F
InChIInChI=1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-7-12(13)14-8-11/h2-8H,1H3
InChIKeyQZURWMYHIQINQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(4-methylphenyl)-pyridine Physicochemical Profile


2-Fluoro-5-(4-methylphenyl)-pyridine (C₁₂H₁₀FN, MW 187.21) is a fluorinated arylpyridine building block featuring a fluorine substituent at the pyridine C2 position and a 4-methylphenyl (p-tolyl) group at C5 . The compound is commercially available at ≥98% purity (HPLC) from multiple suppliers, with an experimentally determined melting point of 55–57 °C and a predicted pKa of −0.58 ± 0.10, consistent with the strong electron-withdrawing effect of the 2-fluoro substituent on the pyridine nitrogen . The computed cLogP is 3.20 and the topological polar surface area (TPSA) is 12.89 Ų, positioning this scaffold within favorable drug-like physicochemical space for fragment-based and lead-optimization programs .

2-Fluoro-5-(4-methylphenyl)-pyridine: Isomer & Halogen Differentiation


Positional isomerism and halogen identity critically alter both physicochemical and reactivity profiles within the C₁₂H₁₀FN and broader 5-aryl-2-halopyridine families. The target compound, bearing fluorine directly on the electron-deficient pyridine ring, exhibits a predicted pKa of −0.58, whereas its positional isomer 2-(4-fluorophenyl)-5-methylpyridine (CAS 85237-65-6) displays a markedly higher predicted pKa of 4.80—a difference of approximately 5.4 log units . This divergence in basicity translates to profoundly different protonation states at physiological pH, with direct consequences for salt formation, aqueous solubility, and biological target engagement. Moreover, the 2-fluoropyridine substructure confers a mechanistically unique nucleophilic aromatic substitution (SNAr) reactivity profile: 2-fluoropyridines react approximately 320-fold faster with sodium ethoxide than their 2-chloro counterparts, an advantage that is entirely absent in isomers lacking a halogen on the pyridine ring [1]. Generic substitution without considering these orthogonal differentiation axes risks irreproducible synthetic outcomes, failed biological assays, and wasted procurement expenditure.

2-Fluoro-5-(4-methylphenyl)-pyridine: Quantitative Differentiation


pKa Differential vs. Positional Isomer

The predicted aqueous pKa of 2-fluoro-5-(4-methylphenyl)-pyridine is −0.58 ± 0.10, as estimated by ACD/Labs Percepta . In contrast, the positional isomer 2-(4-fluorophenyl)-5-methylpyridine, in which the fluorine resides on the pendant phenyl ring rather than the pyridine core, has a predicted pKa of 4.80 ± 0.25 . The target compound is therefore approximately 240,000-fold less basic (ΔpKa ≈ 5.38), rendering it essentially unprotonated at physiological pH 7.4, while the isomer remains largely protonated.

basicity protonation state physicochemical profiling

Melting Point & Crystallinity vs. Isomer

The experimentally determined melting point of 2-fluoro-5-(4-methylphenyl)-pyridine is 55–57 °C . The commercial positional isomer 2-(4-fluorophenyl)-5-methylpyridine exhibits a melting point of 58–59 °C (Sigma-Aldrich specification) or 61.0–65.0 °C (TCI specification) . The lower and narrower melting range of the target compound indicates distinct crystal packing energetics arising from the different substitution pattern.

melting point crystallinity solid-form characterization

SNAr Reactivity: 2-Fluoro vs. 2-Chloro

The 2-fluoropyridine scaffold, which defines the target compound, undergoes nucleophilic aromatic substitution with sodium ethoxide in ethanol at 25 °C with a relative rate approximately 320 times greater than that of 2-chloropyridine, as established by direct competition kinetics [1]. This rate enhancement is attributable to the superior leaving-group ability of fluoride in activated heteroaromatic systems, a kinetic advantage that is general across the 2-fluoropyridine class, including 5-aryl-substituted derivatives.

SNAr reactivity late-stage functionalization kinetic differentiation

Hiyama Cross-Coupling Accessibility

A documented synthetic route to 2-fluoro-5-(4-methylphenyl)-pyridine employs Pd-catalyzed Hiyama cross-coupling of 2-fluoro-5-chloropyridine with 4-methylphenyltrifluorosilane, using Pd(OAc)₂/XPhos as the catalytic system in tert-butyl alcohol at 60 °C under inert atmosphere [1]. This method leverages the commercial availability of both coupling partners and avoids the need for pre-functionalized organometallic reagents such as boronic acids or organozinc species. The broader methodology was demonstrated to deliver functionalized biaryl and heterobiaryl derivatives in good to excellent yields across a range of aryl and heteroaryl chlorides [1].

Hiyama coupling synthetic methodology scalability

7-Azaindole Synthesis from 2-Fluoropyridines

Substituted 2-fluoropyridines, including 5-aryl derivatives, can undergo regioselective C3-metalation followed by 1,4-addition to nitroolefins to yield 2-fluoro-3-(2-nitroethyl)pyridines, which are subsequently converted to highly functionalized 7-azaindoles via a Nef reaction/reductive amination/intramolecular SNAr sequence [1]. This transformation exploits the unique reactivity of the 2-fluoropyridine motif—both as a directing group for C3-metalation and as a leaving group in the final cyclization—reactivity that is not available to the corresponding 2-chloro, 2-bromo, or non-halogenated 5-arylpyridine analogs, which either lack the requisite directing ability or exhibit insufficient SNAr reactivity.

7-azaindole synthesis C–H functionalization medicinal chemistry building block

2-Fluoro-5-(4-methylphenyl)-pyridine: Key Application Scenarios


Basicity & Protonation State Control

In lead optimization programs where the pyridine nitrogen's protonation state critically influences target binding, solubility, and off-target pharmacology, 2-fluoro-5-(4-methylphenyl)-pyridine (predicted pKa −0.58) provides an essentially neutral pyridine at physiological pH, in contrast to its positional isomer (pKa 4.80), which remains substantially protonated [1][2]. This ~240,000-fold difference in basicity translates to profoundly different ADME and pharmacodynamic profiles, making the target compound the preferred scaffold when a neutral, lipophilic arylpyridine fragment is desired for CNS penetration or for avoiding hERG off-target liability associated with cationic amines.

Late-Stage SNAr Functionalization

For synthetic chemists designing routes that require selective nucleophilic displacement at the pyridine C2 position in the presence of other electrophilic functionality, the 2-fluoropyridine core provides a ~320-fold kinetic advantage over the 2-chloro analog [1]. This rate differential enables chemoselective SNAr under mild conditions (e.g., NaOR in ROH, 25 °C), minimizing competing side reactions and enabling late-stage diversification of complex intermediates where the corresponding chloro, bromo, or iodo analogs would require forcing conditions that compromise functional-group integrity.

5-Aryl-7-azaindole Library Synthesis

Research groups synthesizing 7-azaindole-focused libraries for kinase inhibition or GPCR modulation should prioritize 2-fluoro-5-(4-methylphenyl)-pyridine as the entry building block. The compound's 2-fluoro substituent serves the dual role of directing regioselective C3-metalation and acting as the leaving group in the final intramolecular SNAr cyclization—a reactivity profile that is unique to 2-fluoropyridines and is not replicated by 2-chloro, 2-bromo, or non-halogenated analogs [1]. This documented synthetic pathway provides direct access to 5-(4-methylphenyl)-7-azaindoles, a substitution pattern of significant interest in kinase inhibitor design.

Scalable Hiyama Cross-Coupling Synthesis

For process chemists evaluating scalable routes to 5-aryl-2-fluoropyridine intermediates, the documented Hiyama cross-coupling protocol using 2-fluoro-5-chloropyridine and 4-methylphenyltrifluorosilane offers a validated, operationally straightforward pathway [1]. The use of stable, readily available aryltrifluorosilane coupling partners (as opposed to boronic acids or organozinc reagents) and the compatibility with heteroaryl chloride electrophiles position this route favorably for scale-up relative to less mature or lower-yielding alternatives for related 5-aryl-2-fluoropyridine congeners.

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